molecular formula C9H12N2 B576228 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine CAS No. 185510-15-0

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine

Cat. No.: B576228
CAS No.: 185510-15-0
M. Wt: 148.209
InChI Key: FCICAJXRVMPKJZ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a fused bicyclic scaffold of significant interest in medicinal chemistry and neuroscience research, primarily for its activity as a ligand for nicotinic acetylcholine receptors (nAChRs) . Studies have shown that this azepine-based chemotype binds to nAChRs, serving as a valuable molecular tool for investigating receptor function and structure-activity relationships (SAR) . The exploration of such azepane-containing motifs is a prominent strategy in drug discovery, as they are frequently used ring systems in approved pharmaceuticals and preclinical compounds for a range of therapeutic areas . Researchers utilize this compound to probe critical parameters in ligand-receptor interactions, such as the optimal internitrogen distance, which can significantly impact binding affinity . Beyond neuroscience, related pyridoazepine scaffolds are being investigated as novel chemotypes for other targets, such as CCR2 antagonists for inflammatory diseases, highlighting the broader potential of this structural class in developing new therapeutic agents . This compound is intended for research applications only.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8-3-5-11-7-9(8)6-10-4-1/h3,5,7,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICAJXRVMPKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adduct Formation

  • Reactants : Propyne cyanide and keto ester (e.g., ethyl 5-oxoazepane-1-carboxylate).

  • Conditions : K₂CO₃ as base, acetonitrile solvent, 0°C to room temperature, 12–16 hours.

  • Outcome : Formation of a cyanogen-keto ester adduct in 48% yield after purification.

Ring Closure and Functionalization

  • Cyclization : Refluxing the adduct in concentrated HCl overnight to induce ring closure.

  • Protection : Addition of tert-butyl dicarbonate to stabilize the product.

Advantages :

  • Avoids sensitive intermediates like propiolic acid amides.

  • Shortens synthetic routes from 11 steps in prior methods to 3 steps.

Mitsunobu-Based Cyclization with Protecting Groups

A 1998 synthesis of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine hydrobromide exemplifies the use of protecting groups and Mitsunobu conditions for ring closure. Although targeting the [3,4-d] isomer, this approach is adaptable to [3,4-c] derivatives:

Key Steps

  • Protection : 2-(3-Pyridinyl)ethanol was shielded with t-butyldimethylsilyl (t-BDMS) chloride.

  • Pyridinium Salt Formation : Reaction with ethyl chloroformate generated a reactive intermediate.

  • Cuprate Addition : A Gilman reagent (IZnCH₂CH₂COOEt/Li₂CuCNCl₂) introduced an ester side chain.

  • Oxidation and Amidation : Conversion to an amide precursor using trimethylaluminum.

  • Mitsunobu Cyclization : DEAD (diethyl azodicarboxylate) and triphenylphosphine facilitated ring closure at 85% yield.

Challenges :

  • Multi-step purification reduces overall efficiency.

  • Sensitivity of intermediates necessitated rigorous anhydrous conditions.

Annulation Strategies for Azepine Ring Construction

A 2023 study demonstrated solvent-free [4+3]- and [5+2]-annulations to synthesize pyrido-annelated azepines. While focused on triazepines, this methodology offers a modern route to seven-membered rings:

Reaction Design

  • Bifunctional Reagents : Combined pyridine derivatives with reagents bearing complementary functional groups.

  • Conditions : Solvent-free, catalyst-free, 80–100°C, 1–3 hours.

  • Yield : Up to 92% for triazepines, suggesting potential for azepine synthesis.

Advantages :

  • Eliminates solvent waste, aligning with green chemistry principles.

  • Rapid reaction times compared to traditional reflux methods.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldAdvantagesLimitations
Scaffold HoppingNaphthyridinone coreRing expansion, substitutionN/ATunable for bioactivityMulti-step, unspecified yields
Two-Step SynthesisPropyne cyanide, keto esterAdduct formation, cyclization48%Short route, scalableHarsh HCl conditions
Mitsunobu Cyclization2-(3-Pyridinyl)ethanolProtection, cuprate addition85%High regioselectivityComplex purification
AnnulationPyridine derivativesSolvent-free cyclization~90%Eco-friendly, rapidUntested for target compound

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine depends on its specific application. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor and inhibits its activity, which can modulate immune responses and inflammation . The molecular targets and pathways involved include the CCR2 receptor and associated signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substitutions

Compound Name CAS Number Molecular Formula Key Substituents/Modifications
This compound Not provided C₉H₁₂N₂ Base structure
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine 1003587-71-0 C₉H₁₁ClN₂ Chlorine at position 2; pyrido[2,3-d] ring
6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one 61479-31-0 C₉H₁₀N₂O Ketone group at position 5; pyrido[3,2-c] ring
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride Not provided C₈H₁₁ClN₂O₂S Sulphonyl chloride; imidazo[1,2-a] fusion

Structural Insights :

  • Ring Fusion Position : The position of the pyridine-azepine fusion (e.g., [3,4-c] vs. [2,3-d]) alters electronic distribution and steric hindrance, impacting receptor binding. For example, pyrido[3,4-d]azepine derivatives exhibit higher nAChR affinity compared to [2,3-d] isomers.
  • Ketone groups (e.g., 5H-pyrido[3,2-c]azepin-5-one) introduce hydrogen-bonding sites, which may modulate enzyme inhibition.

Activity Insights :

  • Receptor Binding : Pyrido[3,4-d]azepine derivatives show promise in neurological disorders due to nAChR modulation. In contrast, chlorinated variants (e.g., 2-chloro derivatives) are hypothesized to target kinases, though experimental validation is needed.
  • Enzyme Interactions : Sulphonyl chloride derivatives serve as intermediates for sulfonamide drugs, highlighting their utility in medicinal chemistry.

Biological Activity

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements from both pyridine and azepine rings, making it a versatile scaffold for drug development. Its biological activities primarily revolve around its role as a chemokine receptor antagonist, particularly targeting the CCR2 receptor.

  • Molecular Formula : C9_9H12_{12}N2_2
  • Molecular Weight : 148.20 g/mol
  • CAS Number : 185510-15-0
  • InChI Key : FCICAJXRVMPKJZ-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its antagonistic effects on the CCR2 receptor. By binding to this receptor, the compound inhibits its activity, which can modulate immune responses and inflammation. This is particularly relevant in the context of diseases characterized by chronic inflammation and immune dysregulation.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits significant biological activity:

  • CCR2 Antagonism : Studies indicate that derivatives of this compound can achieve nanomolar inhibitory activity against CCR2. For instance, one derivative showed an IC50_{50} value of 61 nM with a tenfold selectivity for CCR2 over CCR5 .
  • Anti-inflammatory Effects : The inhibition of CCR2 by this compound has been linked to reduced recruitment of monocytes to inflamed tissues, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
  • Antiparasitic Activity : Although less studied in this context, related compounds in the pyridoazepine family have shown promise against parasitic infections like malaria. For example, compounds with similar structures have demonstrated significant potency against Plasmodium falciparum .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Synthesis and Evaluation : A study focused on synthesizing various derivatives of this compound to evaluate their CCR2 antagonistic properties. The findings revealed that specific substitutions at the C-1 and N-6 positions significantly enhanced receptor binding affinity .
  • In Vivo Studies : In vivo experiments demonstrated that certain derivatives could effectively reduce inflammatory markers in animal models of disease. These studies support the potential use of this compound in therapeutic settings targeting immune-mediated disorders.
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the core structure can lead to improved potency and selectivity for CCR2. For instance, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} Value
This compoundStructureCCR2 Antagonist61 nM
3,4-Dihydro-2,6-naphthyridin-1(2H)-one-Moderate AntagonistVaries
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-Weak Antagonist>400 nM

Q & A

Q. What are the optimal synthetic routes for 6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine derivatives, and how do reaction conditions influence yield?

The synthesis of bicyclic azepine derivatives often involves condensation reactions, hydrogenation, or cyclization. For example, hydrogenation of precursor compounds under deuterium gas with palladium catalysts can achieve isotopic purity (>99.5%) while monitoring progress via TLC and GC-MS . Temperature control (e.g., 25–60°C) and solvent selection (ethanol or light petroleum) are critical for minimizing side products and enhancing purity . Substituted analogs (e.g., methyl or phenyl groups) require tailored starting materials and reaction times to avoid over-functionalization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Key methods include:

  • NMR spectroscopy : Proton and carbon NMR can resolve ring saturation and substituent positioning, particularly distinguishing between pyrido[3,4-c] and pyrido[2,3-d] isomers .
  • Mass spectrometry : High-resolution MS (e.g., GC-MS) confirms molecular weight (e.g., C9H10N2O, MW 162.19) and isotopic distribution for deuterated analogs .
  • X-ray crystallography : Resolves fused-ring conformation and hydrogen-bonding patterns in crystalline derivatives .

Q. What factors influence the reactivity of the azepine ring in this compound?

The fused pyridine-azepine system exhibits electron-deficient regions due to nitrogen lone-pair orientation, making it prone to nucleophilic attacks at the pyridine ring. Substituents like methyl or pyrrolidinyl groups alter electron density, enhancing stability or directing electrophilic substitution . For example, 8,8-dimethyl derivatives show reduced ring strain, improving synthetic yields .

Advanced Research Questions

Q. How does this compound interact with serotonin or dopamine receptors, and what assays validate its selectivity?

Derivatives like 4-(pyrrolidin-1-yl)-substituted analogs act as 5-HT2C receptor agonists, validated via radioligand binding assays using HEK293 cells expressing human receptors . Dopamine D3 receptor affinity is tested using competitive binding with [³H]PD128907, with structural analogs showing Ki values <100 nM . Selectivity over 5-HT2A/2B or D2 receptors requires functional assays (e.g., calcium flux or cAMP modulation).

Q. How to resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies arise from substituent positioning (e.g., 2-phenyl vs. 3-phenyl isomers) or stereochemistry. Systematic SAR studies using isomeric libraries and meta-analyses of published IC50/EC50 data can clarify trends . For example, methyl substitutions at C6/C9 enhance solubility but may reduce CNS penetration due to increased polarity .

Q. What computational methods predict the compound’s binding modes and pharmacokinetic properties?

  • Molecular docking : Software like AutoDock Vina models interactions with 5-HT2C receptors, focusing on hydrogen bonds with Ser3.36 and hydrophobic contacts with Phe6.51 .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., TPSA <70 Ų) and CYP450 metabolism risks .

Q. How to design enantioselective syntheses for chiral derivatives?

Chiral catalysts (e.g., Pd/C with cinchona alkaloids) enable asymmetric hydrogenation of prochiral intermediates. For example, (9S)-2-bromo-9-trifluorophenyl derivatives are synthesized via stereocontrolled [1,2,4]triazoloazepine formation, confirmed by chiral HPLC and optical rotation .

Q. What strategies improve metabolic stability in preclinical studies?

  • Deuterium incorporation : Replacing hydrogen with deuterium at metabolic hotspots (e.g., C10/C11) reduces first-pass oxidation .
  • Microsomal assays : Liver microsomes (human/rat) quantify phase I metabolism rates, with LC-MS identifying hydroxylated or N-dealkylated metabolites .

Methodological Design Considerations

Q. How to optimize factorial design for structure-activity relationship (SAR) studies?

Use a 2^k factorial design to test variables:

  • Independent variables : Catalyst type (Pd/C vs. PtO2), temperature (25°C vs. 60°C), solvent polarity (ethanol vs. DMF).
  • Dependent variables : Yield, purity (HPLC), and enantiomeric excess (for chiral centers) .
    ANOVA identifies significant interactions (e.g., catalyst-temperature synergy) and reduces experimental runs by 50%.

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